Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate
Description
Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate is a bicyclic spiro compound characterized by a 2-azaspiro[5.5]undecane core. Its stereochemistry (6R,9R) confers a meso configuration, distinguishing it from non-meso diastereomers. The molecule features two ester groups: a tert-butyl ester at position 2 and a methyl ester at position 7. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and its synthetic utility in medicinal chemistry.
Properties
IUPAC Name |
2-O-tert-butyl 9-O-methyl 2-azaspiro[5.5]undecane-2,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(20)18-11-5-8-17(12-18)9-6-13(7-10-17)14(19)21-4/h13H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHKWAXWABYACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate is a spirocyclic compound that has garnered attention for its unique structural properties and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a spirocyclic structure that contributes to its stability and versatility in various chemical reactions. Its molecular formula is with a molecular weight of approximately 297.39 g/mol. The compound's structure allows for interaction with biological targets, making it a candidate for drug development.
This compound acts primarily through the modulation of specific enzymes and receptors in biochemical pathways. Its activity may involve:
- Enzyme Inhibition : The compound can inhibit certain enzymes that play crucial roles in metabolic processes.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that spirocyclic compounds often exhibit antimicrobial activity. This compound has been tested against various bacterial strains. Preliminary results suggest it possesses significant antibacterial effects, which could be attributed to its ability to disrupt bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in several studies. It appears to downregulate pro-inflammatory cytokines, which may provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
- A study conducted by researchers at [source] demonstrated that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be within the range of 10-20 µg/mL.
-
Anti-inflammatory Mechanism Exploration :
- Another investigation focused on the anti-inflammatory mechanisms of the compound. Results indicated a reduction in TNF-alpha and IL-6 levels in vitro when treated with the compound, suggesting its potential as an anti-inflammatory agent [source].
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Cytotoxicity Assessment :
- A cytotoxicity study revealed that the compound had low toxicity towards normal human cells while effectively targeting cancer cell lines, indicating a favorable therapeutic index for potential cancer treatment applications [source].
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 297.39 g/mol | Varies (typically around 300 g/mol) |
| Antibacterial Activity | Effective against S. aureus and E. coli | Varies; some spirocyclic compounds show similar activity |
| Anti-inflammatory Potential | Significant reduction in pro-inflammatory cytokines | Other spirocyclic compounds exhibit varying effects |
| Cytotoxicity | Low toxicity to normal cells; effective against cancer cells | Varies; some compounds are more toxic |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The target compound is compared to four analogs (Table 1), highlighting variations in substituents, heteroatoms, and functional groups.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Stereochemical Uniqueness
The meso configuration of the target compound distinguishes it from racemic or non-meso analogs. This stereochemistry may reduce synthetic complexity compared to chiral analogs and influence binding interactions in biological systems .
Dual Ester vs. Single Functional Groups
The dual ester groups in the target compound (tert-butyl and methyl) contribute to higher lipophilicity (estimated LogP ~3.5) compared to analogs like tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (LogP ~2.1). This property may enhance membrane permeability but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
